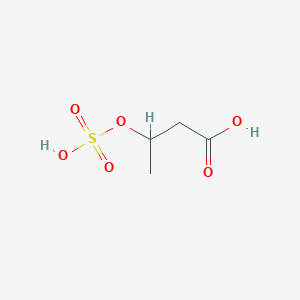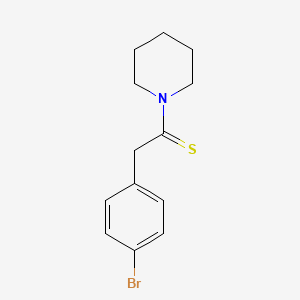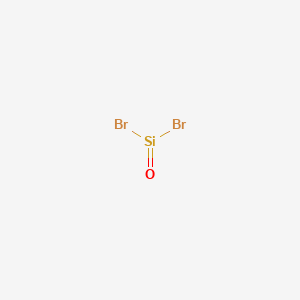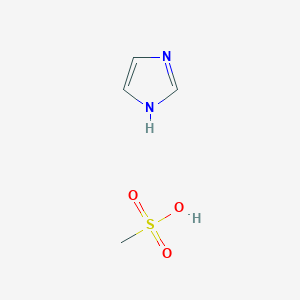
1-Ethyl-3-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-phenoxybenzene is an organic compound characterized by an ethyl group attached to the benzene ring at the first position and a phenoxy group at the third position. This compound is part of the larger family of benzene derivatives, which are widely studied due to their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenoxybenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of phenoxybenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-phenoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of iron (Fe) or sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: 1-Ethyl-3-phenoxybenzoic acid.
Reduction: 1-Ethyl-3-phenol.
Substitution: 1-Ethyl-3-bromophenoxybenzene or 1-Ethyl-3-nitrophenoxybenzene.
Aplicaciones Científicas De Investigación
1-Ethyl-3-phenoxybenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-phenoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Methyl-3-phenoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-phenoxybenzene: Similar structure but with the phenoxy group at the fourth position.
1-Phenoxy-2-ethylbenzene: Similar structure but with the ethyl group at the second position.
Uniqueness: 1-Ethyl-3-phenoxybenzene is unique due to the specific positioning of the ethyl and phenoxy groups, which can influence its chemical reactivity and interactions. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Propiedades
Número CAS |
78427-95-9 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-ethyl-3-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h3-11H,2H2,1H3 |
Clave InChI |
OOOMPLNDUPMWLO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)






![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

